Antifungal Efficacy: Pyrazole-4-acetohydrazide Derivative 6w vs. Commercial Fungicide Boscalid
While 2-(1H-pyrazol-3-yl)acetohydrazide is a building block, a highly active derivative from the structurally similar pyrazole-4-acetohydrazide class demonstrates the potential of this scaffold. Compound 6w, a pyrazole-4-acetohydrazide derivative, exhibits significantly superior in vitro antifungal activity against Rhizoctonia solani compared to the commercial fungicide boscalid [1]. This suggests that optimization of the pyrazole-acetohydrazide core can yield potent leads.
| Evidence Dimension | Antifungal activity against Rhizoctonia solani (EC50) |
|---|---|
| Target Compound Data | 0.27 μg/mL (for pyrazole-4-acetohydrazide derivative 6w) |
| Comparator Or Baseline | Boscalid (0.94 μg/mL) |
| Quantified Difference | 3.5-fold lower EC50 (higher potency) |
| Conditions | In vitro antifungal assay against R. solani |
Why This Matters
This data highlights the potency achievable with pyrazole-acetohydrazide scaffolds, making the core building block a strategic starting point for developing next-generation fungicides.
- [1] Wang, X., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry, 69(33), 9557-9570. https://doi.org/10.1021/acs.jafc.1c03399 View Source
